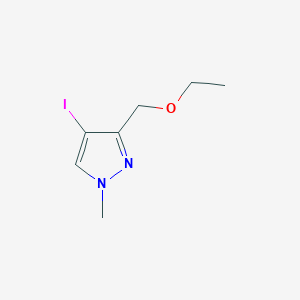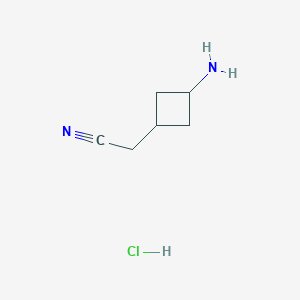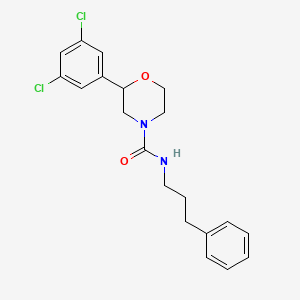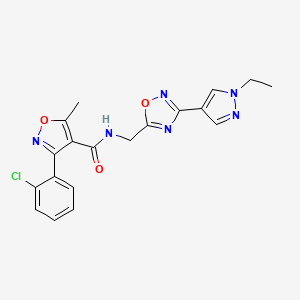![molecular formula C14H9Cl2NOS B2681424 2-Chloro-5-{[(4-chloro-1-naphthyl)oxy]methyl}-1,3-thiazole CAS No. 339105-19-0](/img/structure/B2681424.png)
2-Chloro-5-{[(4-chloro-1-naphthyl)oxy]methyl}-1,3-thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-{[(4-chloro-1-naphthyl)oxy]methyl}-1,3-thiazole is a heterocyclic compound that contains a thiazole ring substituted with a chloro group and a naphthyl ether moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-{[(4-chloro-1-naphthyl)oxy]methyl}-1,3-thiazole typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.
Introduction of the Naphthyl Ether Moiety: The naphthyl ether moiety can be introduced through a nucleophilic substitution reaction where the hydroxyl group of 4-chloro-1-naphthol reacts with a suitable chloromethyl thiazole derivative in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-{[(4-chloro-1-naphthyl)oxy]methyl}-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro groups in the compound can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Potassium carbonate in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
2-Chloro-5-{[(4-chloro-1-naphthyl)oxy]methyl}-1,3-thiazole has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal activities.
Medicine: Studied for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-5-{[(4-chloro-1-naphthyl)oxy]methyl}-1,3-thiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-{[(4-bromo-1-naphthyl)oxy]methyl}-1,3-thiazole
- 2-Chloro-5-{[(4-methyl-1-naphthyl)oxy]methyl}-1,3-thiazole
- 2-Chloro-5-{[(4-ethyl-1-naphthyl)oxy]methyl}-1,3-thiazole
Uniqueness
2-Chloro-5-{[(4-chloro-1-naphthyl)oxy]methyl}-1,3-thiazole is unique due to the presence of both chloro and naphthyl ether moieties, which can impart distinct chemical and biological properties. This uniqueness can be leveraged in the design of new compounds with enhanced activity and selectivity for specific applications.
Properties
IUPAC Name |
2-chloro-5-[(4-chloronaphthalen-1-yl)oxymethyl]-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2NOS/c15-12-5-6-13(11-4-2-1-3-10(11)12)18-8-9-7-17-14(16)19-9/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONXJMJJQSUIGQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2Cl)OCC3=CN=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(4-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2681346.png)
![1,3-dimethyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2681348.png)
![tert-butyl N-{[4-(methylamino)oxan-4-yl]methyl}carbamate](/img/structure/B2681349.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-(2-fluoro-4-nitrophenyl)piperazine](/img/structure/B2681352.png)


![N-(4-ethylphenyl)-10-(4-methylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine](/img/structure/B2681356.png)

![N-(4-fluorophenyl)-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine](/img/structure/B2681360.png)

![2-[(3-chloro-2-fluorophenyl)methoxy]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2681363.png)

